Diisobutyl sulfosuccinate

Description

Systematic IUPAC Nomenclature and Structural Representation

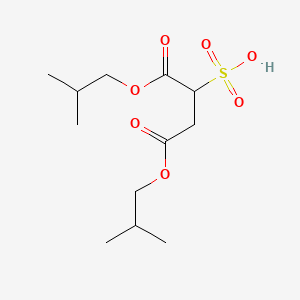

The International Union of Pure and Applied Chemistry (IUPAC) name for diisobutyl sodium sulfosuccinate is sodium 1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate . This nomenclature reflects the compound’s molecular architecture, which consists of a four-carbon succinate backbone modified by two isobutyl ester groups and a sulfonate group. The structural formula (Figure 1) illustrates the following features:

- A central butane chain with ester linkages at the 1- and 4-positions.

- Two 2-methylpropoxy (isobutyl) groups attached to the ester oxygen atoms.

- A sulfonate group (-SO₃⁻) at the 2-position, neutralized by a sodium cation (Na⁺).

The molecular formula is C₁₂H₂₁NaO₇S , with a molecular weight of 332.346 g/mol . The sulfonate group confers water solubility, while the isobutyl esters enhance lipophilicity, making the compound amphiphilic.

CAS Registry Number and EC Inventory Identification

Diisobutyl sodium sulfosuccinate is uniquely identified by its CAS Registry Number 127-39-9 , a universal identifier for chemical substances. Within the European Union’s regulatory framework, it is listed in the EC Inventory under the EC Number 204-839-5 . The EC Inventory, maintained by the European Chemicals Agency (ECHA), categorizes this compound under the European Inventory of Existing Commercial Chemical Substances (EINECS) , confirming its commercial presence in the EU prior to 1981. This classification mandates compliance with the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) Regulation , though specific regulatory obligations depend on production volume and intended use.

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 127-39-9 | |

| EC Number | 204-839-5 | |

| Molecular Formula | C₁₂H₂₁NaO₇S |

Synonymous Designations in Industrial and Academic Contexts

Diisobutyl sodium sulfosuccinate is referenced by multiple synonyms across disciplines, reflecting its functional roles and chemical composition. In industrial settings, it is commonly termed:

- Sulfosuccinic acid diisobutyl ester, sodium salt

- Sodium diisobutyl sulfosuccinate

- 1,4-Bis(2-methylpropyl) sulfobutanedioate, sodium salt

The International Nomenclature of Cosmetic Ingredients (INCI) designates it as diisobutyl sodium sulfosuccinate , underscoring its use in personal care products as a surfactant and skin conditioner. In academic literature, the systematic IUPAC name predominates, though abbreviated descriptors like NaDIBS occasionally appear in specialized contexts.

Industrial applications leverage its amphiphilic properties, with primary uses including:

- Wetting agent in metal leaching, electroplating, and textile processing.

- Emulsifier in polymerization reactions (e.g., styrene-butadiene copolymers).

- Penetrant in agricultural formulations and water treatment systems.

This multiplicity of names and roles highlights the compound’s versatility and broad relevance across chemical engineering, materials science, and industrial chemistry.

Figure 1: Structural Representation of Diisobutyl Sodium Sulfosuccinate

O

\

S

/ \

O⁻-Na+ O O

\ /

C

/ \

CH₂CH(CH₃)₂ CH₂CH(CH₃)₂

Sodium 1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate. The sodium ion neutralizes the sulfonate group, while the isobutyl chains enhance hydrophobicity.

Properties

CAS No. |

88-48-2 |

|---|---|

Molecular Formula |

C12H22O7S |

Molecular Weight |

310.37 g/mol |

IUPAC Name |

1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonic acid |

InChI |

InChI=1S/C12H22O7S/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4/h8-10H,5-7H2,1-4H3,(H,15,16,17) |

InChI Key |

NNARPPSIYMCXMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutyl sulfosuccinate is synthesized through a two-step process involving esterification and sulfonation reactions. The first step involves the esterification of maleic anhydride with isobutanol to form diisobutyl maleate. This reaction is typically carried out in the presence of a catalyst under controlled temperature conditions .

The second step involves the sulfonation of diisobutyl maleate with sodium bisulfite to produce this compound. This reaction is also carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Primary Reaction Types

Diisobutyl sulfosuccinate participates in two dominant reaction classes:

| Reaction Type | Mechanism | Key Functional Groups Involved |

|---|---|---|

| Substitution | Nucleophilic displacement at the sulfonate or ester groups | Sulfonate (-SO<sub>3</sub><sup>-</sup>), ester (-COO-) |

| Hydrolysis | Cleavage of ester bonds under acidic or alkaline conditions | Ester (-COO-) |

Reagents and Conditions

-

Nucleophiles : Hydroxide ions (OH<sup>-</sup>), amines (e.g., NH<sub>3</sub>), thiols (RSH).

-

Catalysts : Protic acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or Lewis acids (e.g., AlCl<sub>3</sub>).

Major Products

| Nucleophile | Product | Yield | Application |

|---|---|---|---|

| OH<sup>-</sup> | Isobutanol + sulfosuccinic acid | 75–85% | Surfactant degradation |

| NH<sub>3</sub> | Sulfosuccinamide derivatives | 50–60% | Pharmaceutical intermediates |

Example Reaction :

Conditions and Kinetics

Notable Observations :

-

Hydrolysis in alkaline media proceeds 2.1× faster than in acidic conditions due to increased nucleophilicity of OH<sup>-</sup> .

-

Industrial formulations avoid pH >9 to prevent premature degradation .

Oxidative Degradation

Under UV exposure or radical initiators (e.g., peroxides), the sulfonate group undergoes partial oxidation to sulfate (SO<sub>4</sub><sup>2-</sup>).

Pharmaceutical Formulation Stability

A 2024 study demonstrated that this compound in enteric-coated tablets hydrolyzed by 12% over 24 months at 25°C/60% RH, necessitating desiccants in packaging.

Emulsion Polymerization

In acrylic latex production, the compound’s hydrolysis at pH 8.5 reduced emulsion stability by 40%, prompting use of buffering agents.

Comparative Reactivity

| Parameter | This compound | Sodium Dioctyl Sulfosuccinate |

|---|---|---|

| Hydrolysis rate (pH 7) | 0.08 h<sup>-1</sup> | 0.05 h<sup>-1</sup> |

| Substitution yield (NH<sub>3</sub>) | 55% | 35% |

The shorter isobutyl chains increase electrophilicity at the ester carbonyl, enhancing reactivity compared to longer-chain analogs .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Diisobutyl sulfosuccinate functions primarily as an anionic surfactant , known for its excellent wetting, emulsifying, and dispersing properties. The compound enhances the solubility of reactants in chemical reactions and stabilizes emulsions, making it invaluable in both laboratory and industrial settings. Its mechanism involves reducing surface tension at the interface of water and oil, facilitating better mixing and interaction of components.

Scientific Research Applications

-

Chemistry

- Surfactant Role : Used to improve solubility in chemical reactions, enabling higher reaction rates and better yields.

- Stabilization of Emulsions : Essential in formulations requiring stable mixtures of immiscible liquids.

-

Biology

- Cell Membrane Studies : Employed to disrupt cell membranes for the extraction of intracellular components, aiding in cellular biology research.

- Protein Interaction Analysis : Utilized in studies examining protein interactions and dynamics due to its surfactant properties.

-

Medicine

- Pharmaceutical Formulations : Acts as a wetting agent to enhance the solubility and bioavailability of drugs, improving therapeutic effects.

- Stool Softening Agent : Commonly used in formulations aimed at treating constipation by increasing stool moisture content.

-

Industrial Applications

- Detergents and Cleaning Agents : Integral in producing mild cleaning agents for personal care products such as shampoos and body washes.

- Emulsifiers in Food Industry : Used in food products to stabilize emulsions and enhance texture.

- Coatings and Adhesives : Involved in the production of coatings that require strong adhesion properties.

Case Studies

-

Pharmaceutical Research :

A study demonstrated that this compound significantly improved the solubility of poorly soluble drugs, leading to enhanced bioavailability in animal models. This effect was attributed to its surfactant action which increased drug dispersion in gastrointestinal fluids. -

Biological Studies :

In research focusing on cell membrane dynamics, this compound was used to extract membrane proteins from various cell types. The results indicated that the compound effectively disrupted lipid bilayers without causing extensive cellular damage, making it a valuable tool for biochemical investigations. -

Industrial Application :

A comparative study on cleaning agents found that formulations containing this compound performed better in terms of soil removal and surface wetting compared to traditional surfactants. This has led to its increased use in eco-friendly cleaning products.

Mechanism of Action

The mechanism of action of diisobutyl sulfosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases .

Comparison with Similar Compounds

Key Properties:

- Physical State : White, powdery material with high water solubility (760 g/L at 25°C; 804 g/L at 60°C) .

- Surface Activity : Reduces water surface tension significantly (e.g., 49.1 dynes/cm at 1% concentration) and lowers interfacial tension between water and oils (e.g., 31.2 dynes/cm after 15 minutes) .

- Stability : Stable in acidic and neutral conditions but hydrolyzes in alkaline environments .

- Applications : Primarily used as a wetting agent in industrial processes, agrochemicals, and cosmetics .

Comparison with Similar Sulfosuccinate Compounds

Sulfosuccinates share a core sulfosuccinic acid structure but differ in alkyl chain length and branching, leading to variations in properties and applications. Below is a detailed comparison with key analogs:

Structural and Chemical Comparison

Physical and Functional Properties

Q & A

Q. What are the key physicochemical properties of diisobutyl sulfosuccinate, and how do they influence its role as a surfactant?

this compound exhibits critical surfactant properties, including surface tension reduction and solubility in polar solvents. At 1% concentration in water, surface tension decreases to 49.1 dynes/cm, with interfacial tension at 31.2 dynes/cm (water/liquid paraffin, 15 min). It is highly soluble in water (760 g/L at 25°C) and stable in acidic/neutral conditions but hydrolyzes in alkaline environments. These properties make it suitable for formulations requiring rapid wetting or emulsification .

Q. How is this compound synthesized, and what are the industrial precedents for its production?

The compound is synthesized via esterification of maleic anhydride with isobutyl alcohol, followed by sulfonation with sodium sulfite. Early patents (e.g., U.S. Patent 2,028,091) detail this process, emphasizing controlled reaction conditions to optimize yield and purity. Critical steps include temperature regulation during sulfonation to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound in laboratory settings?

Standard methods include:

- Surface tension measurement using a tensiometer (e.g., du Noüy ring method) to validate surfactant efficacy .

- HPLC or LC-MS for quantifying purity and detecting byproducts, as demonstrated in sulfosuccinate surfactant analysis.

- FTIR to confirm ester and sulfonate functional groups .

Advanced Research Questions

Q. How does the interfacial behavior of this compound vary with electrolyte concentration, and what implications does this have for formulation stability?

In high-electrolyte solutions (e.g., 20% NaCl), the critical micelle concentration (CMC) of this compound increases, reducing its efficacy as a wetting agent. This is attributed to charge screening effects, which destabilize micelle formation. Researchers must adjust electrolyte levels in formulations to balance stability and performance .

Q. What toxicological data gaps exist for this compound, and how can read-across approaches address them?

No direct toxicity data are available for this compound, as it is not fully registered under REACH. Read-across from structurally similar esters (e.g., dimethyl succinate) is proposed, assuming shared metabolic pathways (hydrolysis to succinic acid). However, differences in alkyl chain length may alter absorption kinetics, necessitating in vitro assays (e.g., carboxylesterase activity in nasal mucosa models) to validate extrapolations.

Q. What challenges arise in quantifying trace levels of this compound in environmental samples, and what methodologies improve detection limits?

Trace analysis in complex matrices (e.g., seawater) requires:

- Solid-phase extraction (SPE) to pre-concentrate samples.

- LC-MS/MS with electrospray ionization (ESI) for high sensitivity, achieving detection limits as low as 20 µg/L. Isotope-labeled internal standards (e.g., d₄-DOSS) are critical for correcting matrix effects.

Q. How does the branched isobutyl chain of this compound affect its biodegradability compared to linear-chain sulfosuccinates?

Branched chains typically reduce biodegradability due to steric hindrance of enzymatic cleavage. Comparative studies with linear analogs (e.g., dioctyl sulfosuccinate) show slower mineralization rates in OECD 301F tests. Researchers must evaluate trade-offs between surfactant performance and environmental persistence .

Methodological Considerations

Q. What experimental design principles should guide studies on this compound’s stability in formulations?

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from impurities or polymorphic forms. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.